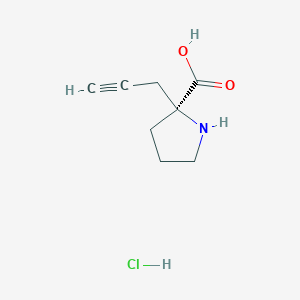![molecular formula C17H17N3O3S B2528666 2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896346-70-6](/img/structure/B2528666.png)
2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one" is a derivative of the pyrido[1,2-a][1,3,5]triazine class, which is characterized by a heterocyclic structure containing nitrogen atoms. This class of compounds is known for its diverse biological activities and potential pharmaceutical applications. The presence of a methylsulfanyl group and dimethoxyphenyl ring suggests that this compound may exhibit unique chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related triazine derivatives often involves solvent-free interactions between cyano-triazines and heterocyclic amines, as seen in the synthesis of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors . The methylsulfanyl group is shown to be stable throughout the synthesis process, which is confirmed by 1H NMR and ESI-MS data, as well as X-ray crystallography . This stability is crucial for maintaining the integrity of the compound during synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-ethylsulfanyl-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine, reveals significant bond fixation in the heterocyclic component . X-ray crystallography data often show that these compounds crystallize in non-centrosymmetric space groups, with intermolecular contacts playing a role in the crystal structure . The molecular dimensions can indicate aromatic delocalization in certain rings, which may affect the electronic properties of the compound .
Chemical Reactions Analysis
The reactivity of the methylsulfanyl group in triazine derivatives is noteworthy. In some cases, this group remains unaltered during synthesis, which suggests a certain level of chemical stability . However, the reactivity can vary depending on the substitution pattern and the presence of other functional groups. For example, sulfenic acids derived from triazines exhibit unique reactivity, forming dimers through intermolecular hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. For instance, the presence of an ethylsulfanyl substituent can lead to different conformations, affecting the compound's physical state and solubility . The crystal structures of these compounds lack hydrogen bonds but may exhibit pi-stacking interactions, which can influence their melting points and solubility in various solvents . The electronic properties, such as aromatic delocalization, can also impact the UV-Vis absorption and fluorescence of these compounds, which is important for their potential use in optical applications .
Applications De Recherche Scientifique
Synthesis and Characterization
Research has extensively explored the synthesis and characterization of triazine derivatives, which are structurally similar to the compound of interest. For instance, studies on 4,7-diaryl-2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines highlighted insights into the molecular dimensions, showing evidence for aromatic delocalization within the pyrazole rings and different conformations adopted by ethylsulfanyl substituents, without hydrogen bonds in their crystal structures but featuring pi-stacking interactions in certain derivatives (Insuasty et al., 2008).
Potential Applications
Biological Interactions
A study on sulfonated zinc-triazine complexes revealed their water solubility and potential for biological applications, characterized by shifts in IR stretching frequencies and UV-Vis spectra, alongside significant binding constants with bovine serum albumin (BSA), indicating their capability for potent serum distribution via albumins (Abeydeera et al., 2018).
Catalytic and Synthetic Utility
Research on the catalytic and synthetic utility of triazine derivatives includes their role in facilitating efficient condensation reactions to form amides and esters, showcasing the versatility of triazine compounds in organic synthesis and potential industrial applications (Kunishima et al., 1999).
Propriétés
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-5-4-6-20-15(11)18-16(19-17(20)21)24-10-12-7-13(22-2)9-14(8-12)23-3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWKASUSTVCQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2528584.png)
![(3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone](/img/structure/B2528586.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2528594.png)

![Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide](/img/structure/B2528597.png)


![Pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2528600.png)
![6-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2528601.png)
![5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2528603.png)
